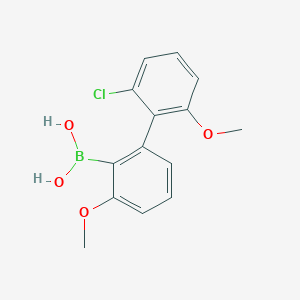2-(2-Chloro-6-methoxyphenyl)-6-methoxyphenylboronic acid
CAS No.: 2377607-94-6
Cat. No.: VC6033511
Molecular Formula: C14H14BClO4
Molecular Weight: 292.52
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2377607-94-6 |
|---|---|
| Molecular Formula | C14H14BClO4 |
| Molecular Weight | 292.52 |
| IUPAC Name | [2-(2-chloro-6-methoxyphenyl)-6-methoxyphenyl]boronic acid |
| Standard InChI | InChI=1S/C14H14BClO4/c1-19-11-7-4-6-10(16)13(11)9-5-3-8-12(20-2)14(9)15(17)18/h3-8,17-18H,1-2H3 |
| Standard InChI Key | LKTFQTFAMQVFRL-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC=C1OC)C2=C(C=CC=C2Cl)OC)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Descriptors
The IUPAC name for this compound is (2-chloro-6-methoxyphenyl)boronic acid, reflecting its substitution pattern on the phenyl ring . Its SMILES notation, , encodes the boronic acid functional group (-B(OH)) attached to the substituted aromatic system . Key identifiers include:
Crystallographic and Spectroscopic Data
While 3D conformational analysis is limited due to unsupported elements in force field calculations , X-ray diffraction studies of analogous boronic acids suggest a planar geometry around the boron atom, with dihedral angles influenced by steric and electronic effects from substituents. The compound typically exists as a white to off-white crystalline powder .
Physicochemical Properties
Thermal and Solubility Profile
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. Its boronic acid group enables reversible esterification with diols, a property leveraged in chromatographic separations .
Synthetic Methodologies
Lithiation-Borylation Route
A patent-published method (WO2013102078A1) describes the synthesis of 2-chloro-6-methoxyphenylboronic acid via lithiation of 2-chloro-6-fluoroanisole followed by borylation :
-
Lithiation: Treatment of 2-chloro-6-fluoroanisole with -butyllithium (-BuLi) at -78°C generates a reactive aryl lithium intermediate.
-
Borylation: Quenching with trimethyl borate () yields the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions .
This route achieves yields >75% with high regioselectivity, attributed to the directing effects of the methoxy and chloro substituents .
Alternative Approaches
-
Grignard Reaction: Transmetalation of aryl Grignard reagents with boron trihalides, though less common due to functional group incompatibility.
-
Miyaura Borylation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron, applicable to halogenated substrates .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a key coupling partner, 2-chloro-6-methoxyphenylboronic acid enables the construction of biaryl motifs under palladium catalysis. A representative application is the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, a herbicide intermediate :
Optimized Conditions:
-
Solvent: Methyl isobutyl ketone (MIBK), enhancing reaction efficiency and simplifying solvent recovery .
-
Temperature: 80–100°C, balancing reaction rate and catalyst stability.
Pharmaceutical Building Block
The compound’s halogen and methoxy substituents make it a versatile precursor in drug discovery. For example, it has been employed in the synthesis of kinase inhibitors and β-lactamase antagonists, where the chloro group facilitates further functionalization via nucleophilic aromatic substitution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume